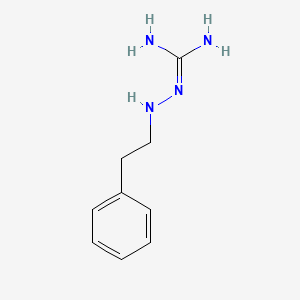

1-(2-Phenylethyl)guanidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-phenylethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKLNCUXOUHWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-69-2 | |

| Record name | N-(2-Phenylethyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(2-Phenylethyl)guanidine and Analogues

Several well-established methods are available for the synthesis of this compound and related compounds. These routes often involve the reaction of a primary amine with a guanylating agent.

A common and historical method for the synthesis of biguanide (B1667054) derivatives involves the reaction of amines with cyanoguanidine. beilstein-journals.org This approach dates back to the 1880s and can be performed under different conditions, including direct fusion of the amine hydrochloride with cyanoguanidine or heating the components in a solvent like alcohol. beilstein-journals.org For instance, the fusion of a phenethylamine (B48288) hydrochloride derivative with a substituted cyanoguanidine has been shown to produce the corresponding biguanide in excellent yield after a two-hour reaction time. beilstein-journals.org The reaction can also be facilitated by the presence of copper salts in an aqueous solution. beilstein-journals.org

| Reactants | Conditions | Product | Yield |

| Phenethylamine hydrochloride, Substituted cyanoguanidine | Fusion, 2 hours | N¹,N²,N⁵-trisubstituted biguanide | Excellent |

| Primary amines, Cyanoguanidine | Refluxing water, CuCl₂ | N¹-monoalkylbiguanides | Not specified |

| Cyanoguanidine, Amine hydrochloride | Boiling ethanol | Biguanide | Not specified |

This table summarizes reaction conditions for the synthesis of biguanides from cyanoguanidine and amines.

The use of 2-chloroamidinium derivatives, prepared from 2-imidazolidinones, presents another avenue for the synthesis of guanidines. lookchemmall.com For example, 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) can react with various primary amines to yield the corresponding guanidine (B92328) derivatives. lookchemmall.com This method involves the displacement of the chlorine atom by the amine. lookchemmall.com Similarly, reaction with secondary amines can produce guanidinium (B1211019) salts. lookchemmall.com

Phase-transfer catalysis (PTC) offers a convenient and efficient method for the alkylation of guanidines, particularly those with protecting groups. acs.orgacs.org This technique is effective for the synthesis of highly functionalized guanidines under biphasic conditions. acs.orgacs.org The process typically involves the deprotonation of a carbamate-protected guanidine using a base like potassium hydroxide (B78521) in a water-dichloromethane mixture, with a tetrabutylammonium (B224687) salt acting as the phase-transfer catalyst. acs.orgacs.org This method is tolerant of a wide array of functional groups on both the guanidine and the alkylating agent (alkyl halides or mesylates). acs.orgresearchgate.net The reaction is generally mild, and the products can often be purified by a simple aqueous workup and filtration. acs.orgresearchgate.net

| Guanidine Substrate | Alkylating Agent | Catalyst | Base | Solvent System | Product |

| Carbamate-protected guanidine | Alkyl halide/mesylate | Tetrabutylammonium salt | KOH | H₂O/CH₂Cl₂ | Highly functionalized guanidine |

| N¹,N²-bis-Boc-N³,N³-disubstituted guanidines | Allyl bromide | Bu₄NI | KOH | H₂O/CH₂Cl₂ | Allylated guanidines |

| Tri-Boc-guanidine | Prenyl bromide, then Benzyl (B1604629) mesylate | Not specified | Not specified | Not specified | Differentially dialkylated guanidine |

This table illustrates the components and products of phase-transfer catalyzed alkylation of guanidines.

Advanced Synthetic Strategies for Substituted Guanidines

More recent synthetic strategies have focused on improving efficiency, atom economy, and applicability to complex molecules, such as peptides.

The direct guanylation of amines with carbodiimides is considered a highly efficient and atom-economical route to N-substituted guanidines. rsc.org While aliphatic amines can undergo this reaction under harsh conditions, aromatic amines are less reactive. rsc.org To overcome this, various catalytic procedures have been developed. rsc.org Transition-metal catalysts, in particular, have been employed to facilitate the C-N bond formation in guanidine synthesis. nih.govrsc.org For example, imido titanium(IV) complexes have been reported to catalyze the construction of guanidines from aromatic amines and carbodiimides. rsc.org Other metal-based catalysts, including those based on zinc, have also been utilized for the modular synthesis of guanidine cores. mdpi.com These catalytic methods often provide high yields and can be applied to a diverse range of substrates. mdpi.com

Solid-phase synthesis is a powerful technique for the preparation of peptides and other complex molecules. For arginine-containing peptides, the guanidine group often requires protection. acs.org An alternative strategy involves attaching the guanidine group of arginine to the solid support via a suitable linker, such as an arenesulfonyl linker. acs.orgacs.org This approach allows for subsequent chemical modifications on the resin-bound molecule. acs.org The linker must be stable to the reaction conditions used during peptide synthesis but cleavable under specific conditions to release the final product. acs.orgacs.org

Another aspect of solid-phase synthesis is the guanidinylation of peptidyl amines. Several methods compatible with standard Fmoc solid-phase peptide chemistry have been developed. nih.gov These include the use of direct guanidinylating reagents like 1-H-pyrazole-1-carboxamidine and triflylguanidine, or the use of di-protected thiourea (B124793) derivatives in combination with promoters. nih.gov The preparation of guanidine-containing compounds that are compatible with solid-phase peptide synthesis under mild conditions with high yield is an area of significant interest. nih.gov

| Technique | Description | Application |

| Guanidine attachment to solid support | The guanidine group of an amino acid (e.g., arginine) is anchored to the resin via a linker. | Synthesis of peptides and other derivatives where modifications are made to the resin-bound molecule. acs.orgacs.org |

| Solid-phase guanidinylation | A primary amine on a resin-bound peptide is converted to a guanidine group. | Modification of peptides to introduce the guanidinium functional group, which can enhance biological activity. nih.gov |

This table outlines advanced solid-phase techniques for synthesizing guanidine-containing peptides.

Preparation of Chiral Guanidines and Guanidinium Salts from Phenylethylamine Derivatives

The synthesis of chiral guanidines and their corresponding guanidinium salts from phenylethylamine derivatives is a well-established yet continually evolving field. A prominent and reliable method involves a multi-step sequence starting from optically active 1-phenylethylamine. znaturforsch.comnih.gov This approach typically utilizes a route via chloroformamidines to construct the guanidine core.

One described synthesis begins with (S)-α-phenylethylamine to create chiral (S,S,S)-tris-(1-phenylethyl)guanidine and its related salts. nih.gov A common protocol involves the introduction of the primary 1-phenethylamino group, followed by a subsequent N-methylation step, as direct attachment of a more complex N-methyl-N-(1-phenethyl)-amino group can be challenging. znaturforsch.com

The general synthetic pathway can be summarized as follows:

Formation of a Chloroformamidine Intermediate: The synthesis is often initiated by reacting the chiral amine with a suitable reagent to form a chloroformamidine.

Nucleophilic Substitution: This intermediate then reacts with another amine to build the guanidine framework.

Quaternization/Salt Formation: The resulting chiral guanidine can be converted into various guanidinium salts through quaternization reactions. znaturforsch.com

The structural complexity of these molecules has been confirmed through techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a highly sterically congested "tris" salt, derived from 1-phenylethylamine, revealed an intriguing structure with two rotamers present in solution. znaturforsch.com While these chiral guanidines and their salts have been explored for their catalytic potential in asymmetric reactions like the Morita–Baylis–Hillman and Michael reactions, they have not yet demonstrated significant stereoinduction in these applications. nih.gov

| Step | Description | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Chloroformamidine Formation | Reaction of chiral amine with a suitable precursor. | znaturforsch.com |

| 2 | Guanidine Core Construction | Stepwise introduction of amino groups, followed by N-alkylation if necessary. | znaturforsch.com |

| 3 | Guanidinium Salt Formation | Quaternization of the synthesized guanidine. | znaturforsch.comnih.gov |

Novel Methodologies for Cyclic Guanidine Compound Synthesis

The synthesis of cyclic guanidines is of great interest due to their presence in numerous marine alkaloids with significant biological activity, such as the crambescidin and batzelladine families. nih.gov Modern synthetic chemistry has seen the development of several innovative methods to construct these complex polycyclic systems.

One novel approach involves a metal-catalyzed sequential hydroamination, which has been successfully applied to the asymmetric synthesis of saxitoxin. nih.gov Another powerful strategy is the use of microwave-assisted chemistry, which provides a rapid and simple route to cyclic guanidines and isothioureas without the need for activating agents or protecting groups. orientjchem.orgresearchgate.net This method often involves the reaction of isothiouronium iodides with various amines in a solvent like tetrahydrofuran. researchgate.net

Key strategies in novel cyclic guanidine synthesis include:

Intramolecular Cycloaddition: A tandem reaction sequence starting with a condensation followed by a highly stereoselective intramolecular [3+2] cycloaddition has been used to create the 3-azabicyclo[3.3.0]octane framework with complete stereochemical control. nih.gov

Ring-Closing Metathesis (RCM): RCM can be employed to form initial heterocyclic structures, which are then further elaborated to include the cyclic guanidine moiety. nih.gov

Diastereoselective Annulation: An elegant diastereoselective [4+2] annulation strategy has been developed for the synthesis of the bicyclic core of batzelladine alkaloids. nih.gov

Transition Metal Catalysis: Recent advances have focused on transition-metal-catalyzed methods for C-N bond formation, including tandem catalytic guanylation/cyclization reactions, to build the guanidine framework. rsc.org

These methodologies represent a significant step forward from classical approaches, which often require extended synthetic routes and less mild conditions. nih.gov

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Fast, simple, no activating agents required. | Synthesis of tetrahydropyrimidin-2-ylamines. | researchgate.net |

| Intramolecular Cycloaddition | High stereoselectivity, establishes multiple stereocenters. | Formation of 3-azabicyclo[3.3.0]octane systems. | nih.gov |

| Metal-Catalyzed Hydroamination | Enables asymmetric synthesis. | Total synthesis of saxitoxin. | nih.gov |

| Diastereoselective [4+2] Annulation | Builds complex bicyclic cores. | Synthesis of batzelladine alkaloids. | nih.gov |

Regioselective and Stereoselective Synthesis of Guanidine Derivatives

A notable development is a method for the directed stereoselective guanidinylation of unactivated alkenes. In this approach, a hydroxy or carboxy group within the substrate directs the delivery of an intact guanidine fragment to the double bond, typically with a high degree of stereocontrol. nih.gov This method is operationally simple and allows for the synthesis of functionalized cyclic guanidines under mild conditions, making it suitable for complex molecule synthesis. nih.gov

Furthermore, the total synthesis of marine natural products like crambescidin 359 and batzelladine D has been achieved through strategies that rely on successive 1,3-dipolar cycloaddition reactions to establish the correct stereochemistry. nih.gov The design and synthesis of novel C2-symmetric pentacyclic guanidine compounds, inspired by the structure of natural products, have also yielded efficient asymmetric organocatalysts. For example, such a catalyst has been shown to be effective in the alkylation of a glycynate-benzophenone Schiff base, producing the product with 80-90% enantiomeric excess (ee). nih.gov

These advanced synthetic methods provide powerful tools for constructing stereochemically rich guanidine derivatives, moving beyond classical approaches and enabling the synthesis of complex and biologically important molecules with high precision.

Structural Elucidation and Theoretical Characterization

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is particularly powerful for analyzing the tautomeric and conformational states of guanidines in solution. The guanidine (B92328) group can exist in different tautomeric forms, and the chemical shifts of the nitrogen-bound protons and the central guanidinic carbon are sensitive to these states.

In studies of similar N,N'-substituted guanidines, ¹H NMR spectroscopy in DMSO-d₆ revealed broad singlets for the guanidine protons in the range of 7.35–8.35 ppm. mdpi.com The position of these signals can indicate whether the compound exists in a neutral or protonated form. For instance, upon protonation, these signals typically shift downfield by approximately 0.5 ppm. mdpi.com The flexible ethyl linker in 1-(2-phenylethyl)guanidine allows for multiple conformations, which can lead to broadened signals or averaged chemical shifts, depending on the rate of exchange at the analysis temperature. The analysis of coupling constants between the ethyl protons and the adjacent nitrogen can further illuminate the dominant solution-state conformers.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Phenyl Protons | ¹H | 7.20 - 7.40 | Aromatic region, multiplet. |

| Ethyl CH₂ (adjacent to phenyl) | ¹H | ~2.80 | Triplet, typical for Ar-CH₂-CH₂. |

| Ethyl CH₂ (adjacent to NH) | ¹H | ~3.30 | Multiplet, deshielded by nitrogen. |

| Guanidine NH/NH₂ | ¹H | 7.35 - 8.35 | Broad signals, sensitive to solvent and proton exchange. mdpi.com |

| Guanidine Carbon (C=N) | ¹³C | 155 - 160 | Position is indicative of the tautomeric form and hybridization. |

| Phenyl Carbons | ¹³C | 125 - 140 | Standard aromatic carbon signals. |

| Ethyl Carbons | ¹³C | 35 - 45 | Alkyl region signals. |

Note: Data are estimated based on general chemical shift knowledge and data from related guanidine structures.

Infrared (IR) spectroscopy provides a rapid and effective method for identifying the key functional groups within this compound. The guanidinium (B1211019) core and the phenylethyl moiety give rise to characteristic absorption bands. The N-H stretching vibrations of the guanidine group are typically observed as broad bands in the 3100-3500 cm⁻¹ region. The C=N stretching vibration, central to the guanidine function, appears in the 1600-1680 cm⁻¹ range. Additionally, characteristic peaks for the phenyl group, including C-H aromatic stretches (above 3000 cm⁻¹) and C=C ring stretches (around 1450-1600 cm⁻¹), confirm its presence.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For this compound, electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation analysis would be expected to show cleavage of the ethyl linker, leading to characteristic fragments such as the tropylium (B1234903) ion (m/z 91) from the phenylethyl group, and fragments corresponding to the guanidine headgroup.

| Technique | Feature | Expected Value/Range | Assignment |

| IR | N-H Stretch | 3100 - 3500 cm⁻¹ | Guanidine NH₂ and NH groups. |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Phenyl ring C-H bonds. |

| IR | C=N Stretch | 1600 - 1680 cm⁻¹ | Guanidine central carbon-nitrogen double bond. |

| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Phenyl ring vibrations. |

| MS | Protonated Molecule | [M+H]⁺ | Molecular ion peak. |

| MS | Major Fragment | m/z 91 | Tropylium ion from benzyl (B1604629) cleavage. |

| MS | Major Fragment | Varies | Fragments from the loss of ammonia (B1221849) or parts of the guanidine core. |

Crystallographic Analysis and Solid-State Structure Determination

While spectroscopy reveals the structure in solution or the gas phase, X-ray crystallography provides the definitive atomic arrangement in the solid state, offering precise bond lengths, angles, and details of intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules. nih.gov For guanidine derivatives, this technique is crucial for unambiguously identifying the solid-state tautomer. The C-N bond lengths within the guanidine core are particularly diagnostic. A shorter bond (typically 1.27–1.31 Å) is characteristic of a C=N double bond, while longer bonds (1.34–1.38 Å) indicate C-N single bonds. mdpi.com Analysis of numerous N,N'-substituted guanidines has shown that the geometry and bond lengths are highly dependent on the electronic nature of the substituents. mdpi.com For this compound, the crystal structure would reveal the precise conformation of the ethyl linker and the orientation of the phenyl ring relative to the guanidine plane.

The specific tautomer that a substituted guanidine adopts in the solid state is heavily influenced by the electronic properties of its substituents. mdpi.comrsc.org Studies on a series of N,N'-substituted guanidines have demonstrated a clear trend: when the substituent is an amine with a higher pKa (pKa > 3.8), the resulting guanidine tends to crystallize in a tautomeric form where the C=N double bond is directed away from that substituent. Conversely, when substituted with more electron-deficient anilines (pKa < 3.2), the C=N bond is directed towards the aniline (B41778) ring. mdpi.com

The phenylethyl group is generally considered to be electron-donating or neutral in character, and the pKa of phenethylamine (B48288) is high. Therefore, it is predicted that in the solid state, this compound would adopt the tautomeric form where the C=N bond is located within the core, distal to the phenylethyl group. This arrangement is also governed by the optimization of intermolecular hydrogen bonding within the crystal lattice, which seeks to maximize electrostatic stability. mdpi.com

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like this compound at an atomic level. Theoretical modeling, particularly through methods rooted in quantum mechanics, offers deep insights into molecular geometry, charge distribution, and reactivity, which are often challenging to determine experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the molecular geometry and electronic properties of chemical compounds. For guanidine derivatives, DFT calculations, often employing basis sets like 6-311G+(d,p), are used to optimize the molecular structure by finding the minimum energy conformation. dergipark.org.trchemrxiv.org Theoretical calculations begin with an initial molecular geometry, which can be derived from experimental data like X-ray crystallography if available, and then optimized to a stable equilibrium state in the gaseous phase. researchgate.net

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles. For a related compound, 2-(1-Phenylethylideneamino)guanidine, DFT calculations have been performed to determine its ground-state molecular geometry. dergipark.org.tr Differences between theoretical gas-phase calculations and experimental solid-state data can often be attributed to intermolecular forces in the crystal lattice, such as hydrogen bonding. researchgate.net These calculations provide a precise three-dimensional model of the molecule, forming the foundation for further analysis of its electronic characteristics.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.netuni-rostock.de It transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs, which aligns well with chemical intuition. uni-rostock.de

For guanidine derivatives, NBO analysis helps to quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs. The stabilization energy, E(2), associated with these interactions indicates the strength of the hyperconjugative effects. Higher E(2) values signify a greater degree of interaction and stabilization. researchgate.net In a study on 2-(1-Phenylethylideneamino)guanidine, NBO analysis confirmed significant intramolecular charge transfer and interactions. dergipark.org.tr This analysis can also elucidate the nature of hydrogen bonds within the molecule. The distribution of atomic charges, often calculated using methods like Mulliken population analysis or the NBO-derived Natural Population Analysis (NPA), reveals the electrostatic landscape of the molecule. Studies have shown that in such compounds, hydrogen atoms typically carry positive charges, while carbon atoms can be either positive or negative. dergipark.org.tr

Table 1: Illustrative NBO Analysis Data for a Guanidine Derivative This table presents representative data from a theoretical study on a related guanidine compound to illustrate the outputs of NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| N-H | C=N* (antibonding) | > 5.0 | Hyperconjugation |

| C-C (phenyl) | C-N* (antibonding) | > 2.0 | π-conjugation |

| LP (N) | C=N* (antibonding) | > 50.0 | Lone Pair Delocalization |

| Note: Data is illustrative and based on typical findings for guanidine systems. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer (ICT). researchgate.netresearchgate.net For guanidine derivatives, the HOMO is often localized on the nitrogen-rich guanidinyl group and parts of the phenyl ring, while the LUMO may be distributed over the carbon atoms of the ring system. dergipark.org.trnih.gov The specific distribution and energies of these orbitals can be tailored by adding different functional groups. nih.gov DFT calculations at levels like B3LYP/6-311+G(d,p) are commonly used to compute these orbital energies and visualize their distributions. dergipark.org.tr

Table 2: Frontier Molecular Orbital Energies and Related Parameters This table shows typical quantum chemical parameters calculated for a guanidine derivative.

| Parameter | Value (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.0 | A measure of chemical reactivity and stability researchgate.netresearchgate.net |

| Electronegativity (χ) | 3.3 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.5 | Resistance to change in electron distribution |

| Note: Values are illustrative and based on general findings for similar compounds. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of most positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.net

For guanidine-containing compounds, MEP maps often show the most negative potential localized around the imino nitrogen atom of the guanidine group, making it a primary site for electrophilic interactions. researchgate.net The hydrogen atoms of the amino groups, being positively charged, are typically associated with regions of positive potential. dergipark.org.tr The phenyl ring can exhibit a complex potential landscape with negative potential above and below the plane of the ring due to the π-electron system. MEP analysis is performed using the results from DFT calculations and helps in understanding intermolecular interactions, such as drug-receptor binding. researchgate.net

Guanidines and their derivatives are known to exhibit tautomerism, which involves the migration of a proton between different atoms, most commonly the nitrogen atoms of the guanidine core. dergipark.org.trmdpi.com These different tautomers can have distinct chemical reactivities and stabilities. dergipark.org.tr Computational methods, particularly DFT, are highly effective in studying the relative energies and stabilities of various tautomeric and isomeric forms. mdpi.com

Theoretical studies can calculate the Gibbs free energies of different tautomers to predict their equilibrium populations. For instance, in substituted guanidines, the position of the double bond within the CN3 core can vary, leading to different tautomeric forms. mdpi.com Similarly, rotational isomers (conformers) can arise from the rotation around single bonds, such as the bond connecting the phenylethyl group to the guanidine moiety. Conformational analysis can identify the most stable spatial arrangement of the molecule. researchgate.net For some aminothiazolinones, a related class of compounds, theoretical analysis has shown a preference for a coplanar arrangement between ring systems. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. frontiersin.org The results are often ranked using a scoring function that estimates the binding affinity. This can provide insights into how the ligand might inhibit or activate a protein. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level Non Clinical

General Mechanisms of Guanidine-Mediated Biological Activity

The guanidine (B92328) moiety, a nitrogen-rich functional group, is a common feature in a variety of biologically active compounds. google.com Its basicity and ability to exist as a protonated guanidinium (B1211019) cation at physiological pH are central to its biological effects. acs.org This charged group can participate in numerous non-covalent interactions, which underpins its diverse pharmacological activities. nih.gov

The biological activity of guanidine-containing compounds is largely dictated by the unique physicochemical properties of the guanidinium group. nih.gov This group's capacity to form strong, non-covalent interactions is a key element in its binding to biological targets like enzymes and receptors. nih.gov The planar structure of the protonated guanidinium cation, with its delocalized positive charge, allows it to engage in multi-point interactions. nih.gov

Theoretical frameworks for the interaction of guanidine derivatives with biological targets often center on the following principles:

Hydrogen Bonding and Charge Pairing: The guanidinium group can act as a hydrogen bond donor, forming robust interactions with negatively charged or polar residues such as carboxylates (aspartate, glutamate) and phosphates on proteins and nucleic acids. nih.govnih.gov This "fork-like" structure enables the formation of multiple hydrogen bonds, contributing to high-affinity binding. nih.gov

Cation-π Interactions: The positively charged guanidinium ion can interact favorably with the electron-rich π systems of aromatic amino acid residues like tyrosine and tryptophan within a protein's binding pocket. nih.gov

Molecular Recognition: The specific geometry and charge distribution of the guanidinium group allow it to act as a recognition element, fitting into binding sites with complementary shapes and charge distributions. nih.gov This is exemplified in the binding of guanidine derivatives to the histamine (B1213489) H3 receptor, where the guanidino moiety forms an ionic bond with an glutamate (B1630785) residue (E206) and a cation-π interaction with a tyrosine residue (Y167). proteopedia.org Similarly, in muscarinic M2 and M4 receptors, the guanidine group forms a hydrogen-bond network with key asparagine and alanine (B10760859) residues. nih.gov

DNA/RNA Binding: Guanidine compounds can also exert their biological effects by binding to the minor groove of DNA and RNA. nih.gov These interactions are stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the phosphate (B84403) backbone. nih.gov

These non-covalent interactions are fundamental to the ability of guanidine-containing molecules to inhibit enzymes and bind to receptors, thereby initiating or modulating biological responses. nih.gov

Guanidine and its derivatives can significantly influence intracellular signaling cascades through various mechanisms, including direct interaction with signaling proteins and modulation of ion homeostasis.

G-Protein Coupled Receptor (GPCR) Signaling: A number of guanidine derivatives have been shown to interact with GPCRs, which are a major class of transmembrane receptors that activate intracellular signaling pathways upon ligand binding. nih.govnih.gov For instance, certain guanidine derivatives act as antagonists for histamine H3 and muscarinic M2/M4 receptors. pnas.org By blocking these receptors, they can modulate downstream signaling pathways. Activation of M2 and M4 receptors typically inhibits adenylyl cyclase via Gi/o G-proteins, so their antagonism by guanidine derivatives would prevent this inhibition. pnas.org Some of these compounds have been observed to influence intracellular calcium levels, a key second messenger, as a functional response to their receptor antagonism. plos.org

AMP-activated Protein Kinase (AMPK) Pathway: Guanidine-derived polymeric nanoinhibitors have been shown to target the lysosomal V-ATPase. This inhibition leads to a conformational change that recruits AXIN and liver kinase B1 (LKB1), ultimately resulting in the activation of AMPK. Activated AMPK is a central regulator of cellular energy homeostasis and can, in turn, phosphorylate numerous downstream targets to modulate metabolic pathways.

Calcium Signaling: Guanidine has been found to be a widespread natural signaling molecule, particularly in vertebrates, where it appears to regulate genes involved in neuromuscular function and calcium transport or signaling. Its effects on neurotransmission are often dependent on extracellular calcium concentrations, suggesting a close relationship between guanidine's mechanism of action and calcium signaling pathways.

Kinase Inhibition: Guanidinium-based derivatives have been investigated as potential kinase inhibitors. Some 3,4'-substituted bis-guanidinium derivatives have shown inhibitory activity against RAF-1/MEK-1, key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.

Through these and other mechanisms, guanidine-containing compounds can exert profound effects on a wide range of cellular processes by modulating key intracellular signaling pathways.

Specific Molecular Targets and Pathways of Guanidine Analogues

Biguanides, such as metformin (B114582) and phenformin, are well-known activators of AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status. Activation of AMPK by biguanides is thought to be a primary mechanism for their therapeutic effects. However, research has also revealed that biguanides can inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) through both AMPK-dependent and independent pathways.

The canonical pathway involves the activation of AMPK, which in turn phosphorylates and activates the tuberous sclerosis complex 2 (TSC2). Activated TSC2 then inhibits the small GTPase Rheb, a potent activator of mTORC1. However, some studies have shown that biguanides can inhibit mTORC1 signaling even in the absence of TSC1/2 or AMPK. This suggests the existence of alternative, AMPK-independent mechanisms of mTORC1 inhibition by biguanides.

One such mechanism involves the Rag GTPases. It has been demonstrated that the ability of biguanides to inhibit mTORC1 activation and signaling is dependent on the Rag GTPases, which are key regulators of mTORC1 localization and activation at the lysosome in response to amino acids.

| Biguanide (B1667054) | Molecular Target/Pathway | Observed Effect | Reference |

| Metformin, Phenformin | AMP-activated Protein Kinase (AMPK) | Activation (phosphorylation of Thr172) | |

| Metformin, Phenformin | mTOR Complex 1 (mTORC1) | Inhibition (AMPK-dependent and independent) | |

| Metformin | Rag GTPases | Required for mTORC1 inhibition |

Guanidine and its analogues are known to interact with various ion channels, thereby modulating cellular excitability and ion homeostasis. A prominent example is the inhibition of the voltage-gated proton channel Hv1.

The Hv1 channel is crucial for proton extrusion and pH regulation in various cell types, and its over-activity has been implicated in cancer and ischemic stroke. Guanidine derivatives, such as 2-guanidinobenzimidazole (B109242) (2GBI), have been shown to inhibit Hv1 proton conduction by binding to the channel's voltage-sensing domain (VSD) from the intracellular side when the channel is in its open conformation.

Mutational analysis has identified four key residues in the human Hv1 channel that are involved in the binding of 2GBI:

Aspartate 112

Phenylalanine 150

Serine 181

Arginine 211

The binding model suggests that the benzimidazole (B57391) portion of 2GBI interacts with these residues deep within the intracellular vestibule of the VSD. The guanidine moiety itself is positioned in proximity to Arginine 211.

Beyond the Hv1 channel, guanidine compounds also interact with other voltage-gated ion channels. For instance, guanidine and its alkyl analogs inhibit voltage-gated potassium (Kv) channels by binding within the intracellular pore and stabilizing a closed state of the channel. This inhibition leads to enhanced neurotransmitter release at the neuromuscular junction.

| Guanidine Analogue | Ion Channel Target | Mechanism of Action | Key Interacting Residues (if known) | Reference |

| 2-guanidinobenzimidazole (2GBI) | Hv1 Proton Channel | Open channel block, binding to the VSD from the intracellular side | D112, F150, S181, R211 | |

| Guanidine and alkyl analogs | Voltage-gated Potassium (Kv) Channels | Binds within the intracellular pore, stabilizes a closed state | Not specified |

Guanidine derivatives have been shown to target and inhibit a variety of enzymes.

Carbonic Anhydrase: Certain novel 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(1,3,5-triazin-2-ylamino)guanidine derivatives have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (CA) isozymes. plos.org These compounds displayed varied inhibitory potency against different CA isozymes. For instance, while they were weak inhibitors of hCA I, their activity against hCA II was structure-dependent. plos.org Compounds containing a 4-sulfamoylphenyl moiety showed the strongest inhibitory activity against the tumor-associated isozymes hCA IX and hCA XII. plos.org

Cysteinyl Cathepsins: The naturally occurring compound E64, a well-known irreversible inhibitor of cysteine proteinases (which include cysteinyl cathepsins), is chemically named trans-epoxysuccinyl-L-leucylamido-(4-guanidino)butane. This compound contains a guanidino group and acts by covalently modifying the active site cysteine residue of these enzymes. Synthetic analogues of E64 have also been developed to investigate structure-activity relationships, though varying the amino acid portion of the molecule did not lead to major changes in inhibitory potency or selectivity that paralleled substrate specificity. The terminal guanidinium group of E-64, however, is solvent-exposed and faces the S3 subsite of the enzyme.

While the provided outline includes Signal Peptidase IB and Leukotriene A(4) Hydrolase, extensive searches did not yield specific information on their inhibition by guanidine-containing compounds. Research on inhibitors for these enzymes has focused on other chemical scaffolds.

| Enzyme Target | Guanidine-Containing Inhibitor/Analogue | Key Findings | Reference |

| Carbonic Anhydrase (hCA IX, hCA XII) | 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(1,3,5-triazin-2-ylamino)guanidine derivatives | Potent inhibition of tumor-associated isozymes | plos.org |

| Cysteinyl Cathepsins | E64 (trans-epoxysuccinyl-L-leucylamido-(4-guanidino)butane) | Irreversible inhibitor, covalently modifies the active site cysteine |

Nucleic Acid Interactions and Recognition (e.g., RNA binding by guanidine-modified PNAs)

The guanidine moiety is a critical feature in molecular recognition, particularly in the context of nucleic acids. Guanidine hydrochloride and guanidine thiocyanate (B1210189) are widely used in nucleic acid extraction protocols. magen-tec.com They function as powerful denaturants, inactivating nucleases and facilitating the binding of nucleic acids to silica (B1680970) membranes by disrupting their association with water. magen-tec.comstackexchange.comlibretexts.org

A significant area of investigation involves the incorporation of guanidine into peptide nucleic acids (PNAs), synthetic analogs of DNA and RNA. cmu.edu This modification, creating guanidine-modified PNAs (GPNAs), was initially explored to enhance the cellular uptake of PNAs, a challenge that has limited their in vivo applications. cmu.edunih.govnih.gov The reasoning was inspired by the cell-penetrating capabilities of arginine-rich peptides, where the guanidinium group is a key molecular feature for membrane translocation. cmu.edunih.gov

Studies have shown that incorporating the guanidinium functional group into the PNA backbone effectively facilitates its uptake into mammalian cells. cmu.eduresearchgate.net However, this modification also alters the binding characteristics of the PNA to its target nucleic acid sequences. Isothermal titration calorimetry has revealed that while unmodified PNAs can bind to double-helical RNA to form a 1:1 PNA-RNA triple helix, GPNAs tend to have a reduced affinity for this type of recognition. nih.govnih.gov Instead, GPNAs favor the formation of a 2:1 GPNA-RNA triplex invasion complex. nih.gov Despite a reduction in affinity for triple-helical recognition, GPNAs have demonstrated an enhanced ability for strand invasion. For instance, a GPNA derived from D-arginine showed high affinity and sequence selectivity for the transactivation response element (TAR) of HIV-1, likely through Watson-Crick duplex formation. nih.govnih.gov

The modification of natural alkaloids with a guanidine moiety has also been shown to be a viable strategy to improve their RNA-targeting properties and therapeutic activity. rsc.org The planar, positively charged guanidino group, with its delocalized π-electrons, contributes significantly to non-covalent interactions with biomolecular targets like DNA and RNA. mdpi.com These interactions include hydrogen bonding and electrostatic interactions, which allow guanidine-containing molecules to bind within the minor groove of DNA/RNA. mdpi.com

| Parameter | Unmodified PNA | Guanidine-Modified PNA (GPNA) |

| Cellular Uptake | Poor | Enhanced |

| Binding Stoichiometry (with dsRNA) | 1:1 (PNA:RNA) Triple Helix | 2:1 (GPNA:RNA) Triplex Invasion Complex |

| Binding Mode | Triple Helix Formation | Strand Invasion |

| Target Example | Homopurine tracts of double helical RNA | Transactivation Response Element (TAR) of HIV-1 |

Interactions with Muscarinic Receptors (M2R/M4R) and Histamine Receptors (H3R)

Simple structural modifications of guanidine-containing compounds have led to significant shifts in their pharmacological profiles, particularly concerning their interactions with G-protein coupled receptors like muscarinic and histamine receptors. Research into novel histamine H3 receptor (H3R) antagonists has unexpectedly yielded potent antagonists for the human muscarinic M2 and M4 receptors (hM2R and hM4R). acs.orgnih.gov

A study described how replacing a flexible alkyl linker in known H3R antagonists with a more rigid 1,4-cyclohexylene or p-phenylene group not only decreased affinity for the H3R but significantly increased activity at muscarinic receptors. nih.gov For example, the compound ADS10227 (1-{4-{4-{[4-(phenoxymethyl)cyclohexyl]methyl}piperazin-1-yl}but-1-yl}-1-(benzyl)guanidine) demonstrated nanomolar affinity for hM2R and hM4R. acs.orgnih.gov

Molecular docking studies suggest that the benzylguanidine fragment is a key pharmacophore that can fit into the recognition sites of H3R, M2R, and M4R. acs.org In the context of H3R, the guanidine group can form a salt bridge with the aspartate residue D114 and engage in cation-π interactions with tryptophan W110 and tyrosine Y115. nih.gov This highlights the versatility of the guanidinium group in forming crucial interactions within receptor binding pockets. The discovery of dual-active H3R/M2R antagonists is of interest for conditions like Alzheimer's disease, where modulating both histaminergic and cholinergic systems could be beneficial. acs.org

| Compound | Target Receptor(s) | Affinity (Ki, nM) |

| ADS10227 | hM2R | 2.8 |

| hM4R | 5.1 | |

| ADS1017 (parent compound) | H3R | High |

| ADS1020 (parent compound) | H3R | High |

Role of Guanidinium Cation in Molecular Recognition

At physiological pH, the guanidine group is protonated, forming the highly stable guanidinium cation. This cation's planar, Y-shaped geometry and delocalized positive charge are central to its profound role in molecular recognition, enabling a variety of specific and strong non-covalent interactions. nih.gov

Hydrogen-Bonding and Electrostatic Interactions with Anions (Carboxylates, Phosphates, Oxoanions)

The guanidinium cation is an exceptional hydrogen-bond donor, capable of forming multiple, strong, and geometrically well-defined hydrogen bonds with various anions. Its structure allows it to form two parallel hydrogen bonds, often resulting in a bidentate interaction with complementary anions like carboxylates, phosphates, and other oxoanions. nih.govmit.edu This interaction is a recurring motif in biological systems, most notably in the side chain of the amino acid arginine. researchgate.net

The interaction between guanidinium and carboxylate groups forms a stable heterodimeric R22(8) supramolecular synthon. mdpi.com This robust pairing is fundamental to protein structure and protein-ligand interactions. Similarly, the guanidinium group exhibits a high affinity and selectivity for phosphate groups. nih.gov The interaction is not only driven by favorable enthalpy but also by favorable entropy changes, distinguishing it from ammonium-phosphate complexation. nih.gov This strong interaction is critical in processes such as the binding of arginine-rich peptides to the phosphate headgroups of lipid membranes and the recognition of phosphorylated proteins. meihonglab.com The delocalized positive charge of the guanidinium cation facilitates its interaction with softer ions like phosphates and sulfates compared to the more localized charge of an ammonium (B1175870) cation. nih.gov

| Anion | Interaction Type | Significance |

| Carboxylate (-COO⁻) | Bidentate Hydrogen Bonding, Electrostatic | Protein structure, enzyme-substrate binding, supramolecular chemistry. mdpi.com |

| Phosphate (-PO₄³⁻) | Bidentate Hydrogen Bonding, Electrostatic | Protein-lipid interactions, recognition of phosphorylated molecules, nucleic acid binding. nih.govmeihonglab.com |

| Sulfate (B86663) (-SO₄²⁻) | Hydrogen Bonding, Electrostatic | Binding to heparan sulfate proteoglycans on cell surfaces. nih.gov |

Cation-π Interactions in Peptide Aggregation and Protein Structure

Beyond its hydrogen-bonding capabilities, the guanidinium cation can engage in cation-π interactions with the electron-rich π systems of aromatic rings. nih.gov This type of non-covalent bond is crucial for the stability of protein structures. nih.govrsc.org The amino acid arginine is more frequently involved in cation-π interactions within proteins than lysine. nih.gov

Theoretical and computational studies have extensively characterized the interaction between the guanidinium cation and aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. nih.govrsc.org These studies reveal that the most stable complexes often involve the guanidinium cation interacting simultaneously with the carboxyl group, the amino group, and the aromatic ring of the amino acid. rsc.org In molecular dynamics simulations, guanidinium ions have been observed to stack against the planar side chains of tryptophan and arginine residues on peptide surfaces. nih.gov This stacking interaction is a key factor in the experimentally observed accumulation of guanidinium at protein surfaces. nih.gov

Interaction with Biological Membranes

The guanidinium group is a key determinant for the translocation of molecules across biological membranes. This is exemplified by cell-penetrating peptides (CPPs), which are often rich in arginine residues. mit.eduacs.org The initial step in their cellular uptake involves strong interactions between the guanidinium groups of the peptide and negatively charged components on the cell surface, such as the phosphate and sulfate groups of lipids and heparan sulfate proteoglycans. mit.eduoup.com

The interaction of guanidinium-containing compounds with the phospholipid membrane can lead to significant perturbations. oup.com Studies on biocidal guanidinium-based polymers show they bind strongly to phospholipid membranes, disordering both the polar headgroups and the hydrophobic core, ultimately leading to membrane disruption. oup.com The formation of direct salt bridges and hydrogen bonds between arginine's guanidinium group and the lipid phosphate groups can neutralize the positive charge, lowering the energetic barrier for the peptide's insertion into the hydrophobic membrane core. meihonglab.com Furthermore, theoretical studies suggest that guanidinium ions can form like-charge pairs within the lipid bilayer, which can facilitate the formation of transient pores, providing a potential mechanism for translocation. researchgate.net

Structure Activity Relationship Sar Studies

Establishing Core Structural Requirements for Theoretical Biological Activities

The fundamental structure of 1-(2-Phenylethyl)guanidine, consisting of a phenylethyl moiety connected to a guanidine (B92328) group, forms the basis of its theoretical biological activities. The core structural requirements for these activities can be inferred from studies on analogous compounds.

The key components contributing to its activity profile are:

The Phenyl Ring: This aromatic group is crucial for establishing hydrophobic and van der Waals interactions with biological targets. The electron distribution and planarity of the phenyl ring can significantly influence binding affinity.

The Ethyl Linker: The two-carbon chain provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into binding pockets. The length and nature of this linker are often critical for optimal activity.

The Guanidine Group: This highly basic and polar functional group is a key pharmacophore. Its ability to exist in a protonated state at physiological pH allows it to form strong ionic interactions, such as salt bridges and hydrogen bonds, with acidic amino acid residues (e.g., aspartate, glutamate) in target proteins.

Studies on related structures, such as 4-anilidopiperidine analogues, have shown that the phenethyl group is a significant contributor to receptor interactions nih.gov. Similarly, research on guanidine-containing polyhydroxyl macrolides emphasizes the vital role of the terminal guanidine group for their antimicrobial activities mdpi.com. For instance, in certain integrin ligands, the guanidine group is a key element for generating subtype-selective interactions, forming a bidentate salt bridge with aspartate residues in the binding pocket nih.gov.

Impact of Substituent Modifications on Molecular Interaction and Activity

Modifications to the core structure of this compound can profoundly impact its molecular interactions and theoretical biological activities. These modifications can be systematically explored to enhance potency, selectivity, and pharmacokinetic properties.

Modifications to the Phenyl Ring:

Interactive Data Table: Impact of Phenyl Ring Substituents on H2-Agonistic Activity of Phenyl(pyridylalkyl)guanidines

| Substituent Position | Substituent | Change in H2-Agonistic Activity |

| meta | Halogen | 2-4 fold increase |

| para | Halogen | 2-4 fold increase |

| para | F | Optimal for H1-antagonistic potency |

| para | 3,4-F2 | Further increase in activity |

| para | 3,5-F2 | Further increase in activity |

| para | 3,4-Cl2 | Further increase in activity |

Modifications to the Guanidine Group:

The guanidine group is a critical site for modification. Its basicity and hydrogen-bonding capacity can be modulated to fine-tune interactions with target receptors. Modifications can include alkylation or acylation of the guanidine nitrogen atoms nih.gov. Such changes can alter the hydrogen bond donor-acceptor pattern and steric profile, potentially leading to altered selectivity for different biological targets nih.gov. For instance, distinct modifications of the guanidine group in peptidic ligands have been shown to modulate selectivity between different integrin subtypes nih.gov. Furthermore, replacing an internucleotide phosphate (B84403) with a tetramethyl phosphoryl guanidine group in oligonucleotides, a significant structural alteration, resulted in compounds that could still bind to complementary DNA and RNA with stability comparable to natural duplexes cyberleninka.ru.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Guanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For guanidine derivatives, QSAR models can predict the activity of novel compounds and guide the design of more potent analogues.

A QSAR study on a series of phenyl piperidine (B6355638) derivatives, which share structural similarities with phenylethylguanidines, successfully developed models to predict their dual antagonism of the NK1 receptor and inhibition of the serotonin (B10506) transporter nih.gov. In this study, various molecular descriptors representing the physicochemical properties of the compounds were correlated with their biological activities using statistical methods like multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS) nih.gov. The resulting QSAR models provided insights into the structural features that are important for the observed activities and were used in an in silico screening to design new potent lead compounds nih.gov.

Similarly, a QSAR study on phenolic compounds and their antioxidant activity demonstrated that properties like drug-likeness, molecular fingerprints, and electronic properties were correlated with their anti-DPPH radical activity nih.gov. Such models can be instrumental in efficiently guiding the design and discovery of compounds with desired biological activities nih.gov.

Computational Approaches to Correlate Structure with Theoretical Pharmacological Properties

Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between small molecules like this compound and their biological targets at an atomic level. These approaches can predict binding modes, estimate binding affinities, and provide insights into the structural basis of activity.

Molecular docking studies have been employed to investigate the binding of novel guanidine derivatives to the minor groove of DNA nih.gov. In one such study, all tested compounds were found to interact effectively with the DNA duplex, with binding energies indicating stable binding. A derivative with 4-methyl and 4-bromo substituents on the phenyl ring exhibited the strongest binding energy, suggesting a highly stable interaction nih.gov. The docking results were further supported by experimental data, demonstrating the predictive power of this computational approach nih.gov.

In another example, molecular docking was used to study a series of phenyl piperidine derivatives as dual NK1R antagonists and serotonin transporter inhibitors. The docking studies identified key amino acid residues within the active sites of these targets that are responsible for essential interactions with the ligands nih.gov. Such information is invaluable for the rational design of new derivatives with improved affinity and selectivity. The use of computational tools like AutoDock allows for the virtual screening of large libraries of compounds to identify potential leads before their synthesis and experimental testing nih.govpensoft.net.

Applications in Chemical Biology and Advanced Materials Science

Guanidines as Catalysts in Organic Synthesis

Guanidines have emerged as a versatile and powerful class of organocatalysts. Their utility spans a wide spectrum of organic transformations, driven by their capacity to function as potent bases, nucleophiles, and ligands for metal complexes. The introduction of different substituents on the guanidine (B92328) core allows for precise control over their reactivity and selectivity.

Guanidines are classified as some of the strongest neutral organic bases, often termed "superbases". nih.govjst.go.jpdcfinechemicals.comresearchgate.net This exceptional basicity stems from the pronounced resonance stabilization of the corresponding conjugate acid, the guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms. This property makes them highly effective Brønsted base catalysts in a variety of organic reactions. thieme-connect.comresearchgate.net

The general mechanism for guanidine-catalyzed reactions involves the deprotonation of a substrate by the neutral guanidine to generate a reactive anion. thieme-connect.com This process forms a hydrogen-bonded ion pair between the substrate anion and the protonated guanidinium catalyst. The guanidinium ion can then act as a hydrogen-bond donor, activating a second substrate and orienting it for the reaction. thieme-connect.comresearchgate.net This bifunctional activation is a key feature of guanidine organocatalysis.

| Common Guanidine Bases | Structure Type | Application Example |

| 1,1,3,3-Tetramethylguanidine (TMG) | Acyclic | Used in various base-mediated reactions. thieme-connect.comrsc.org |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Bicyclic | Catalyst for Michael additions, esterifications, and polymerizations. thieme-connect.comrsc.orgresearchgate.net |

| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) | Acyclic (Sterically Hindered) | A non-nucleophilic strong base known as "Barton's Base". dcfinechemicals.comthieme-connect.com |

The incorporation of chirality into the guanidine framework has given rise to a powerful class of asymmetric organocatalysts. scispace.comrsc.orgresearchgate.netnih.gov These catalysts, which can be acyclic, monocyclic, or bicyclic, are capable of inducing high levels of stereoselectivity in a multitude of organic transformations. rsc.orgresearchgate.net Chiral guanidines primarily function as Brønsted bases, where the chiral environment of the catalyst directs the stereochemical outcome of the reaction.

Furthermore, the protonated forms, chiral guanidinium salts, have been successfully employed as hydrogen-bond donor catalysts and phase-transfer catalysts. scispace.comrsc.orgrsc.org In phase-transfer catalysis, the chiral guanidinium cation pairs with an anionic nucleophile, shuttling it from an aqueous or solid phase into an organic phase to react with an electrophile, all while controlling the stereochemistry of the approach. acs.org The development of novel guanidine derivatives, such as pentanidiums, has further expanded the scope of these catalytic applications. rsc.orgresearchgate.netacs.org

While renowned for their basicity, guanidines can also serve as potent nucleophilic catalysts. rsc.orgresearchgate.netrsc.org In this mode of action, the guanidine directly attacks an electrophilic substrate to form a reactive intermediate, which then undergoes the desired transformation. This catalytic pathway is distinct from their role as a Brønsted base that simply deprotonates a substrate.

Guanidines have been shown to be effective nucleophilic catalysts in a range of reactions, including:

Acyl transfer reactions

Aldol reactions

Michael additions

Silylations and Methylations

Morita–Baylis–Hillman reactions rsc.orgrsc.org

The nucleophilicity of guanidines has been systematically studied and quantified, demonstrating that certain structures, like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are more nucleophilic than other common organocatalysts such as 4-(dimethylamino)pyridine (DMAP). researchgate.netdntb.gov.ua Despite the high electron density of the guanidine carbon center, direct nucleophilic substitution at this site is challenging due to resonance stabilization, but strategies are being developed to enable such reactivity. acs.org

Guanidines are excellent nitrogen-based (N-donor) ligands that can coordinate with a wide variety of metal centers. researchgate.netnih.govsemanticscholar.org The resulting metal-guanidine complexes have found significant applications in catalysis, merging the properties of the guanidine ligand with the reactivity of the transition metal. semanticscholar.orgresearchgate.netat.ua The substituents on the guanidine can be modified to tune the steric and electronic environment of the metal center, thereby controlling the activity and selectivity of the catalyst. semanticscholar.org

The combination of chiral guanidines with metal species represents a particularly powerful strategy in asymmetric catalysis. scispace.comrsc.org In these systems, the chiral guanidine can act as a ligand to create a chiral metallic catalyst. Alternatively, a chiral guanidinium salt can function as a counterion to a reactive metal anion, inducing enantioselectivity through ion pairing. researchgate.net This cooperative catalysis approach has been used to address challenging transformations that are difficult to achieve with either the metal or the organocatalyst alone. rsc.org

| Catalytic System | Role of Guanidine | Type of Reaction | Reference Example |

| Chiral Guanidine / Metal Salt | Chiral Ligand | Asymmetric Oxidation | Tan and coworkers developed systems using a chiral cation with an inorganic anionic metal salt. researchgate.net |

| Chiral Guanidinium / Metal Complex | Chiral Counterion | Asymmetric Hydrocyanation/Michael Reaction | A chiral guanidinium salt/CuBr catalyst was used for the synthesis of cyanide-containing compounds. rsc.org |

| Achiral Guanidine / Metal Complex | Stabilizing Ligand | Polymerization | Guanidinate ligands stabilize rare-earth metal hydrides for ethylene (B1197577) polymerization. nih.gov |

Molecular Recognition and Sensing Devices

The guanidinium group is a fundamental recognition motif in nature. Its ability to form strong, well-defined interactions with negatively charged species, particularly oxoanions, is a key principle in biological systems and has been widely adopted in the design of synthetic receptors and sensors.

In biological systems, the guanidinium side chain of the amino acid arginine plays a critical role in stabilizing protein structures and in enzyme active sites by binding to carboxylate and phosphate (B84403) groups. nih.govrsc.org This interaction is based on a combination of charge-charge electrostatic attraction and multiple hydrogen bonds.

Inspired by nature, chemists have designed and synthesized a plethora of artificial receptors based on the guanidinium group for the specific recognition of oxoanions like carboxylates, phosphates, and nitrates. nih.govrsc.orgutexas.edu The key features of the guanidinium group that make it an ideal building block for such receptors are:

High pKa: The guanidinium group remains protonated and positively charged over a wide pH range, ensuring a strong electrostatic interaction with anions. rsc.org

Planar, Y-shaped Geometry: This shape provides a geometrically defined arrangement of hydrogen bond donors that can complement the shape of bidentate oxoanions. rsc.org

Multiple Hydrogen Bond Donors: The protonated guanidinium group can offer multiple N-H donors to form strong and directionally specific hydrogen bonds with the oxygen atoms of the anion. rsc.org

By incorporating one or more guanidinium moieties into a pre-organized molecular scaffold, researchers can create receptors with high affinity and selectivity for specific target anions, even in competitive aqueous environments. researchgate.net These artificial receptors are foundational for the development of sensors that can detect the presence of these anions, as well as for systems designed for their separation and transport. utexas.edu

Development of Guanidine-Based Sensors for Biomolecules (e.g., Nucleotides)

The guanidinium group is a cornerstone in the development of synthetic receptors and sensors for biologically important anions, particularly nucleotides and nucleic acids. This capability stems from its geometric and electronic complementarity to the phosphate groups that form the backbone of DNA and RNA. The planar, Y-shaped structure of the protonated guanidinium ion allows it to form strong, bidentate hydrogen bonds with the oxygen atoms of a phosphate or carboxylate group.

Researchers have leveraged this interaction to design a variety of sensing systems:

Fluorescent Probes: Synthetic probes incorporating guanidinium moieties linked to a fluorophore have been developed for nucleotide recognition. acs.org The binding event between the guanidinium group and a nucleotide triphosphate, such as cytidine (B196190) 5′ triphosphate (CTP), can lead to a significant "turn-on" fluorescence response, with some systems achieving up to a 60-fold increase in fluorescence upon binding. acs.org This allows for sensitive detection, with limits reaching the nanomolar range. acs.org

Riboswitch-Based Biosensors: In the field of synthetic biology, RNA-based fluorescent (RBF) biosensors have been engineered to detect guanidine itself. acs.orgnih.gov These sensors utilize a natural guanidine-binding riboswitch aptamer integrated with a fluorogenic RNA aptamer. acs.orgnih.gov The binding of a guanidine-containing molecule induces a conformational change in the RNA, causing the aptamer to bind its cognate dye and fluoresce. acs.org These cell-based sensors are remarkably rapid, capable of activating fluorescence within minutes of exposure to guanidine. acs.orgnih.gov

Modified Peptide Nucleic Acids (PNAs): Guanidine has been incorporated into the backbone of peptide nucleic acids (GPNA) to enhance their interaction with double-stranded RNA (dsRNA). nih.gov While the modification can alter the preferred binding mode, it enables strong and sequence-selective recognition of biologically significant RNA structures, such as the transactivation response element (TAR) of HIV-1. nih.gov

These examples highlight the versatility of the guanidinium group in sensor design, enabling the specific recognition and reporting of biomolecules critical to cellular function.

| Sensor Type | Target Analyte | Principle of Detection | Key Findings |

| Guanidinium-Tethered Fluorophore | Cytidine 5' Triphosphate (CTP) | Host-guest binding induces fluorescence enhancement. | Achieved a 60-fold fluorescence increase; detection limit of 250 nM. acs.org |

| RNA-Based Fluorescent (RBF) Biosensor | Guanidine | Ligand binding to a riboswitch aptamer activates fluorescence. | Detectable signal within 4 minutes in live cells; 15 times faster than reporter gene systems. acs.orgnih.gov |

| Guanidine-Modified PNA (GPNA) | Double-Stranded RNA (dsRNA) | Strand invasion and triplex formation. | Enables strong, sequence-selective recognition of HIV-1 TAR RNA. nih.gov |

Host-Guest Chemistry and Supramolecular Assemblies

Host-guest chemistry involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. wikipedia.org The guanidinium cation, as found in 1-(2-Phenylethyl)guanidine, is an exemplary guest due to its positive charge, defined geometry, and hydrogen-bonding capabilities.

This has led to its use in forming stable supramolecular structures:

Binding with Macrocyclic Hosts: The guanidinium group forms stable complexes with various macrocyclic hosts, such as calixarenes and cucurbiturils. nih.gov For instance, guanidinium groups appended to a calixarene (B151959) host can create a binding pocket that donates charge-assisted hydrogen bonds to the phosphate head of a lipid guest, resulting in extremely high binding affinity. nih.gov

Formation of Supramolecular Polymers: The directional and specific interactions of the guanidinium group can be used to drive the self-assembly of monomers into larger, ordered structures. A prominent example is the interaction between guanidinium and phosphate groups. Researchers have designed systems using axially chiral bis-guanidinium and bis-phosphoric acid molecules that self-assemble into a double-helical supramolecular structure, mimicking the form of DNA. rsc.org This self-assembly is driven by the formation of guanidinium-phosphate ion pairs. rsc.org

Control of Molecular Cages: The binding of guanidinium cations to the exterior of metal-organic container molecules has been shown to modulate the function of the container. researchgate.net By binding to sulfonate groups on the periphery of a molecular capsule, guanidinium ions can slow down the rate at which guest molecules are exchanged from within the capsule's cavity, demonstrating allosteric control in a synthetic system. researchgate.net

The predictable and strong non-covalent interactions of the guanidinium group make it a powerful tool for the bottom-up construction of complex and functional supramolecular assemblies.

Chemical Probes and Research Tools

The guanidinium moiety is a privileged scaffold in medicinal chemistry and chemical biology, frequently incorporated into molecules designed as probes and tools to investigate complex biological systems.

Probes for Studying Drug-Biological Target Interactions

The guanidinium group is often used as a bioisostere for the side chain of the amino acid arginine. Its ability to form salt bridges and multiple hydrogen bonds makes it an effective probe for exploring molecular recognition at the binding sites of proteins and nucleic acids.

Mimicking Arginine: Many biological recognition processes rely on the interaction of arginine residues with phosphate or carboxylate groups on a binding partner. Guanidine-containing small molecules can mimic this interaction, allowing them to serve as probes or inhibitors. For example, the guanidinium–phosphate ion pair is of significant biological relevance and has been widely applied in supramolecular chemistry to probe these interactions. rsc.org

Nucleic Acid Recognition: The affinity of the guanidinium group for the phosphate backbone of DNA and RNA makes it a valuable component in probes designed to target nucleic acids. mdpi.com By incorporating guanidinium groups into fluorescent molecules like phenanthridine, researchers can create probes that interact with and report on the structure of DNA and RNA. mdpi.com

Enzyme and Receptor Inhibition: Guanidine derivatives are used to probe the active sites of enzymes and the ligand-binding pockets of receptors. By replacing an amine in a known inhibitor with a guanidine group, researchers can investigate the importance of specific hydrogen bonding patterns and charge interactions for binding affinity and selectivity.

Application in Neuropharmacology and Cellular Signaling Pathway Research

Guanidine derivatives have been instrumental in neuropharmacology research, serving as ligands for various receptors and ion channels, thereby helping to elucidate their roles in cellular signaling.

A key example involves derivatives of the 1-phenylethyl-guanidine scaffold in the study of P2X7 receptors. The P2X7 receptor is an ATP-gated ion channel expressed on immune cells, including microglia in the central nervous system, and is implicated in inflammation and neuropathic pain. nih.gov

A specific cyanoguanidine derivative, 2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine (A-804598), has been developed as a highly potent and selective antagonist for the P2X7 receptor. nih.gov A tritiated version, [³H]A-804598, serves as a high-affinity antagonist radioligand, which has been crucial for characterizing these receptors. nih.gov

| Compound | Receptor Target | Activity | Key Finding |

| [³H]A-804598 | Rat P2X7 Receptor | Antagonist Radioligand | Binds with high affinity (Kd = 2.4 nM) and specificity, enabling detailed receptor characterization. nih.gov |

This research demonstrates that the 1-phenylethyl-guanidine structure is a viable scaffold for developing potent and selective probes to study specific neurotransmitter receptors and their associated signaling pathways in the nervous system.

Development of Guanidinium-Based Ion Transporters and Vectors

One of the most significant applications of the guanidinium group in chemical biology is in the creation of molecular transporters, often called cell-penetrating peptides (CPPs), though the structures now extend to a wide range of non-peptidic scaffolds. These guanidinium-rich transporters (GRTs) can carry a variety of molecular cargo—from small-molecule drugs to large proteins and nanoparticles—across the lipid bilayer of the cell membrane, a barrier that is impermeable to most large and polar molecules. nih.govnih.gov

The mechanism of entry for these transporters is a subject of extensive research, with a leading model known as "adaptive translocation". nih.gov This process involves several key steps:

Initial Association: The positively charged guanidinium groups on the transporter form strong, bidentate hydrogen bonds with negatively charged components on the cell surface, such as phosphates, sulfates, and carboxylates found on phospholipids (B1166683) and proteoglycans. nih.govacs.org

Charge Neutralization: This interaction forms a charge-neutralized ion pair complex. This complexation effectively masks the polarity of both the transporter and the membrane component, making the complex more lipophilic. nih.govacs.org

Membrane Translocation: The less polar complex can then partition into the hydrophobic core of the cell membrane and translocate across it. nih.gov This process is thought to be driven by the cell's membrane potential. nih.gov Some studies suggest this may involve the formation of a transient membrane channel. acs.org

Intracellular Release: Once inside the cell, the transporter dissociates from the membrane, releasing the transporter and its cargo into the cytosol. nih.gov

The efficiency of these transporters is strongly correlated with the number of guanidinium groups; an increase in the density of these groups generally leads to more efficient cellular uptake. nih.gov This technology provides a powerful strategy to overcome biological barriers and deliver therapeutic and diagnostic agents directly into cells.

Biochemical and Metabolic Research Context

Exploration of Guanidine (B92328) Metabolism in Non-Human Biological Systems

The metabolism of guanidine, a nitrogen-rich compound, has been a subject of growing interest, revealing its presence and active processing in various organisms. nih.gov Until recently, the biological relevance of free guanidine was not widely appreciated, but the discovery of specific enzymes and regulatory pathways in plants and microorganisms has highlighted its role in nature. nih.govnih.gov

Recent research has identified a significant pathway for guanidine production in the plant kingdom. elifesciences.orgelifesciences.orgnih.gov A class of enzymes known as Fe2+- and 2-oxoglutarate-dependent dioxygenases (specifically 2-ODD-C23 isoforms), which are highly conserved in plants and algae, have been identified as homoarginine-6-hydroxylases. nih.govelifesciences.orgelifesciences.orgnih.govresearchgate.net These enzymes catalyze the hydroxylation of homoarginine at the C6 position. elifesciences.orgelifesciences.orgnih.gov

This hydroxylation results in the formation of 6-hydroxyhomoarginine, an unstable intermediate that spontaneously decays to yield free guanidine and 2-aminoadipate-6-semialdehyde (AASA). elifesciences.orgelifesciences.orgnih.gov This discovery marks the first identification of eukaryotic enzymes that release free guanidine from conjugated precursors. elifesciences.org In the plant Arabidopsis, guanidine content is typically found at levels of 10 to 20 nmol per gram of fresh weight, but these levels can increase significantly after treatment with homoarginine or methyljasmonate. nih.govresearchgate.net This enzymatic activity positions plants as a widespread source of unconjugated guanidine in various ecosystems. nih.govresearchgate.net

| Enzyme Class | Substrate | Key Action | Products | Organism Type |

| Homoarginine-6-hydroxylases (2-ODD-C23) | Homoarginine | C6-Hydroxylation | Guanidine, 2-aminoadipate-6-semialdehyde | Plants, Algae |

| Ethylene-Forming Enzyme (EFE) | Arginine, α-ketoglutarate | Oxidative degradation | Ethylene (B1197577), Guanidine | Bacteria, Fungi |

This interactive table summarizes key enzymes involved in guanidine production in non-human biological systems.